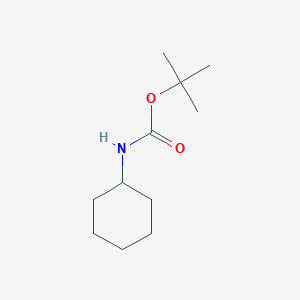

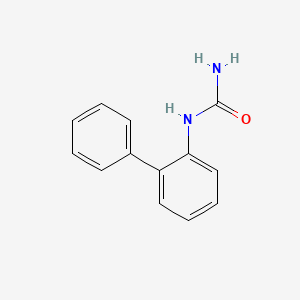

![molecular formula C6H16N2O B1267896 2-[(2-Amino-2-methylpropyl)amino]ethanol CAS No. 68750-16-3](/img/structure/B1267896.png)

2-[(2-Amino-2-methylpropyl)amino]ethanol

Overview

Description

2-[(2-Amino-2-methylpropyl)amino]ethanol, also known as 2-Amino-2-methylpropan-1-ol, is an organic compound with the formula C4H11NO. It is a colorless, volatile liquid with a strong odor. This compound is used in a variety of applications, including as a solvent, an intermediate in the synthesis of pharmaceuticals, and as a fuel additive. It is also used in the manufacture of dyes, plastics, and pharmaceuticals.

Scientific Research Applications

Polymer Synthesis

2-(methyl amino)ethanol, a compound similar to 2-[(2-Amino-2-methylpropyl)amino]ethanol, has been used as a direct initiator in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process enables the synthesis of metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Amino-Protective Groups in Peptide Synthesis

Modifications of 2-(methylsulphonyl)ethanol, a compound structurally related to this compound, have been utilized to introduce base-labile amino-protective groups in peptide synthesis. These groups, which are sensitive to alkaline media, are particularly useful in the synthesis of peptides due to their stability in acidic media and resistance to polymerization (Verhart & Tesser, 2010).

Synthesis of Schiff Base Ligands

2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, which is structurally akin to this compound, has been used in synthesizing Schiff base ligands for Cu(II) complexes. These ligands are crucial in forming mononuclear and dinuclear complexes, which are of interest in coordination chemistry and potential industrial applications (Keypour et al., 2015).

Solvents in Carbon Dioxide Capture

Amino alcohols, including derivatives of this compound, have been explored as solvents for carbon dioxide capture. Studies have shown their effectiveness in forming ionic liquids that can efficiently absorb CO2, contributing to advancements in greenhouse gas control technologies (Zhao et al., 2011).

Mechanism of Action

The mechanism of action of “2-[(2-Amino-2-methylpropyl)amino]ethanol” is not clear as it is primarily used for research purposes and not intended for human or veterinary use.

Properties

IUPAC Name |

2-[(2-amino-2-methylpropyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDKOOAJXTXCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280630 | |

| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68750-16-3 | |

| Record name | NSC17714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(2-HYDROXYETHYL)-2-METHYL-1,2-PROPANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)